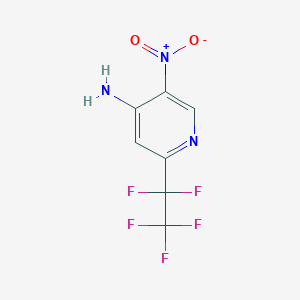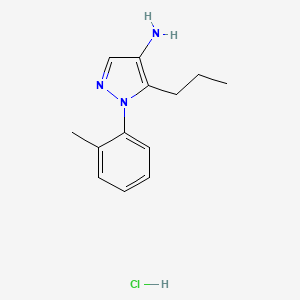
1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride
Übersicht
Beschreibung
The compound “1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are known for their diverse pharmacological effects .
Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to provide a detailed analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- 1-(2-Methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is utilized in various synthesis and characterization studies. For example, Şener et al. (2002) describe the synthesis of related pyrazole derivatives and their conversion into different ester or amide derivatives through reactions with alcohols or N-nucleophiles (Şener et al., 2002). Similarly, Roman (2013) used a related compound as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds (Roman, 2013).
Corrosion Inhibition :
- Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds, closely related to the target compound, on the corrosion of pure iron in acidic media, finding these compounds to be efficient inhibitors (Chetouani et al., 2005).
Materials Science :
- Aly and El-Mohdy (2015) investigated the modification of polyvinyl alcohol/acrylic acid hydrogels using amine compounds including pyrazole derivatives. The study showed the potential of these modified polymers for medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Structural Analysis :
- Szlachcic et al. (2020) carried out combined XRD and DFT studies on pyrazole derivatives to understand the impact of intramolecular H-bonding on the reductive cyclization process in these compounds (Szlachcic et al., 2020).
Pharmacological Research :
- Díaz et al. (2012) synthesized a new series of 1-arylpyrazoles, similar to the compound , as potent σ(1) receptor antagonists, highlighting the potential pharmaceutical applications of pyrazole derivatives (Díaz et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is synthesized by employing nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . This suggests that it may interact with its targets in a similar manner, possibly by forming covalent bonds or through intermolecular forces.
Biochemical Pathways
Reactions at the benzylic position are very important for synthesis problems . Therefore, it is plausible that this compound could affect pathways involving benzylic positions.
Pharmacokinetics
Similar compounds are known to have diverse pharmacological effects , suggesting that they may have good bioavailability and can reach their target sites effectively.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also have significant biological effects.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase . This inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Additionally, this compound may interact with specific receptors on cell surfaces, modulating signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it has been shown to modulate neurotransmitter release and synaptic plasticity . In immune cells, it can affect the expression of genes involved in the immune response, thereby modulating the activity of these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cyclooxygenase results in the inhibition of this enzyme, reducing the synthesis of prostaglandins . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in sustained modulation of cellular processes, although the exact nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites. For example, its metabolism may involve hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by specific carrier proteins, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be found in the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors .
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-5-propylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-6-13-11(14)9-15-16(13)12-8-5-4-7-10(12)2;/h4-5,7-9H,3,6,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNHMIBEAZHRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



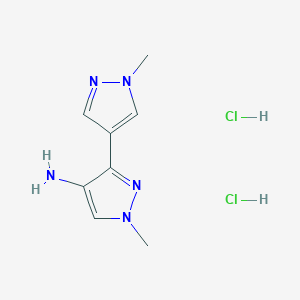
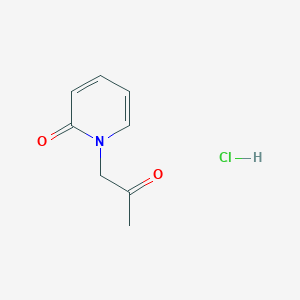


![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)

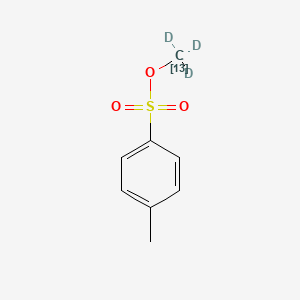
![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)
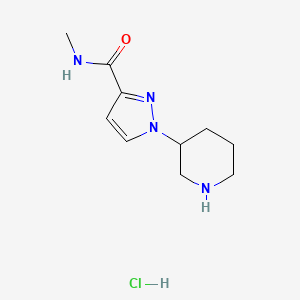
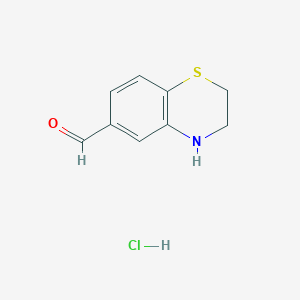
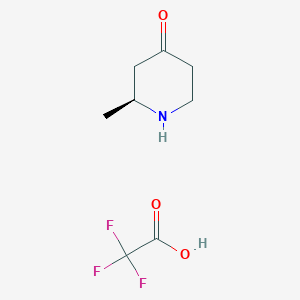
![1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B1433518.png)
